molecular formula C9H11N3 B3046590 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1260659-22-0

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B3046590
CAS No.: 1260659-22-0
M. Wt: 161.20
InChI Key: MQYZMYIJULORSH-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound with the molecular formula C9H11N3. It belongs to the class of pyrazole derivatives, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a cyclopropyl group attached to a pyrazole ring, which is further connected to an acetonitrile group.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) which catalyzes the rate-limiting step of the nad+ salvage pathway . This pathway plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It’s known that similar compounds can inhibit enzymes by blocking their active sites . For instance, some pyrazole derivatives have shown to inhibit the enzyme NAMPT . This inhibition could potentially lead to changes in the NAD+ salvage pathway, affecting various biological processes.

Biochemical Pathways

If we consider its potential interaction with nampt, it could affect the nad+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, and cell survival.

Result of Action

If we consider its potential interaction with nampt, its action could potentially lead to changes in the nad+ salvage pathway, affecting various biological processes such as energy metabolism, dna repair, and cell survival .

Action Environment

The action of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. For instance, the compound’s efficacy and stability could potentially be affected by the presence of certain enzymes or proteins in the environment .

Biochemical Analysis

Biochemical Properties

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can lead to downstream effects on cellular signaling and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but it can degrade when exposed to extreme pH or temperature conditions. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound can also influence the activity of other enzymes involved in metabolic pathways, thereby altering the overall metabolic profile of cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with acetonitrile in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions in anhydrous ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(5-cyclopropyl-2-methylpyrazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-8(4-5-10)6-9(11-12)7-2-3-7/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYZMYIJULORSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223642
Record name 1H-Pyrazole-5-acetonitrile, 3-cyclopropyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260659-22-0
Record name 1H-Pyrazole-5-acetonitrile, 3-cyclopropyl-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260659-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-acetonitrile, 3-cyclopropyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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